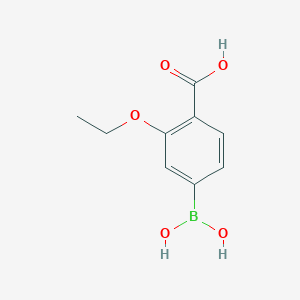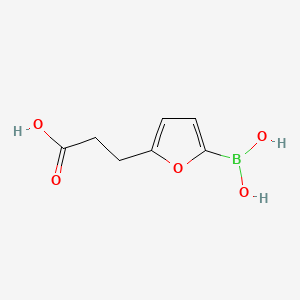
(2-Formyl-4-nitrophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-4-nitrophenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a boronic acid group (-B(OH)2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formyl-4-nitrophenyl)boronic acid typically involves the following steps:
Nitration: The nitration of 2-formylphenylboronic acid to introduce the nitro group at the 4-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Formyl-4-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: (2-Amino-4-formylphenyl)boronic acid.
Oxidation: (2-Formyl-4-nitrobenzoic acid).
Applications De Recherche Scientifique
(2-Formyl-4-nitrophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is used in the development of advanced materials, including polymers and sensors, due to its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of (2-Formyl-4-nitrophenyl)boronic acid in chemical reactions involves the interaction of its boronic acid group with various catalysts and reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond. The formyl and nitro groups can participate in various redox reactions, contributing to the compound’s versatility in organic synthesis.
Comparaison Avec Des Composés Similaires
(2-Formylphenyl)boronic acid: Lacks the nitro group, making it less reactive in certain transformations.
(4-Nitrophenyl)boronic acid: Lacks the formyl group, limiting its applications in reactions requiring aldehyde functionality.
(3-Formylphenyl)boronic acid: The formyl group is positioned differently, affecting its reactivity and applications.
Uniqueness: (2-Formyl-4-nitrophenyl)boronic acid is unique due to the presence of both formyl and nitro groups on the phenyl ring, providing a combination of reactivity that is not found in other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Propriétés
IUPAC Name |
(2-formyl-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO5/c10-4-5-3-6(9(13)14)1-2-7(5)8(11)12/h1-4,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARBTLIQJBPUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


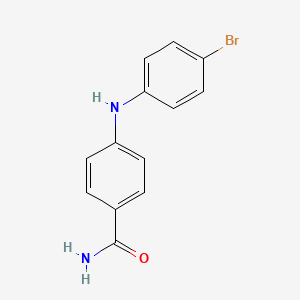



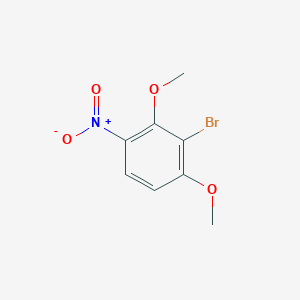
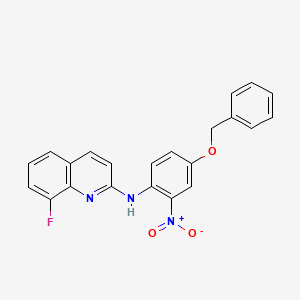

![[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid](/img/structure/B8206280.png)
